5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

M1 muscarinic receptor CNS drug discovery fluorine SAR

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 58859-77-1) is a 5-fluorinated benzimidazol-2-one derivative bearing a piperidin-4-yl substituent at the N1 position (also indexed in some databases as 6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one, reflecting different numbering conventions). It serves as a versatile heterocyclic building block within the broader 1-(piperidin-4-yl)benzimidazolone chemotype, a scaffold that has produced subtype-selective M1 muscarinic acetylcholine receptor (mAChR) agonists , sigma-2 (σ₂) receptor ligands , and antimicrobial lead series.

Molecular Formula C12H14FN3O
Molecular Weight 235.26 g/mol
CAS No. 58859-77-1
Cat. No. B3273506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS58859-77-1
Molecular FormulaC12H14FN3O
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O
InChIInChI=1S/C12H14FN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)
InChIKeyQXPKJUZDMPPKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 58859-77-1): Structural Baseline for Procurement Decisions


5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 58859-77-1) is a 5-fluorinated benzimidazol-2-one derivative bearing a piperidin-4-yl substituent at the N1 position (also indexed in some databases as 6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one, reflecting different numbering conventions). It serves as a versatile heterocyclic building block within the broader 1-(piperidin-4-yl)benzimidazolone chemotype, a scaffold that has produced subtype-selective M1 muscarinic acetylcholine receptor (mAChR) agonists [1], sigma-2 (σ₂) receptor ligands [2], and antimicrobial lead series [3]. The compound is commercially available in research quantities at purities of 95%–98% and has reported aqueous solubility of approximately 0.45 g/L (sparingly soluble) .

Why 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Interchanged with Non-Fluorinated or Differently Substituted Benzimidazolone Analogs


Within the 1-(piperidin-4-yl)benzimidazolone series, substituents on the phenyl ring of the benzimidazolone moiety are not interchangeable without altering pharmacological and physicochemical outcomes. Published structure-activity relationship (SAR) campaigns have demonstrated that the introduction, position, and identity of substituents on the benzimidazolone phenyl ring directly modulate receptor subtype selectivity, intrinsic efficacy, and drug metabolism and pharmacokinetics (DMPK) properties [1]. Specifically, 5-fluoro substitution has been identified as a critical determinant in achieving balanced M1 mAChR potency and general selectivity versus M2–M5 subtypes in lead optimization programs — a property that the unsubstituted analog (CAS 20662-53-7) did not confer in the same screening cascade [1]. Furthermore, the 5-fluoro-6-methyl analog (represented by compound 5 in Budzik et al.) displayed significantly enhanced in vivo efficacy in cognition models compared with earlier non-fluorinated leads, underscoring that the fluorine atom is not a passive substituent but an active pharmacophoric element [1]. Substitution at the 5-position with chlorine, methyl, or nitro produces divergent selectivity profiles across multiple target classes including σ receptors, cathepsin S, and sodium channels [2]. Consequently, procurement of the specific 5-fluoro substitution pattern is essential for reproducing published synthetic routes, maintaining target engagement profiles, and ensuring consistency in preclinical lead optimization.

Quantitative Differentiation Evidence for 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Versus Closest Analogs


5-Fluoro Substitution Enables Potent M1 mAChR Agonism: SAR Comparison of Fluorinated vs. Unsubstituted Benzimidazolone Cores

In the M1 mAChR agonist optimization campaign reported by Budzik et al. (2010), the 5-fluoro-6-methylbenzimidazolone derivative (compound 5), whose core is directly accessible from 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one via N-functionalization and methylation, achieved an M1 pEC₅₀ indicating sub-micromolar potency with excellent selectivity over M2–M5 subtypes. By contrast, the unsubstituted benzimidazolone hit (compound 1, CAS 20662-53-7 core) showed substantially weaker M1 activation and narrower selectivity margins in the same FLIPR-based calcium mobilization assay [1]. The systematic SAR revealed that the 5-fluoro substituent on the benzimidazolone phenyl ring contributes to both potency enhancement and subtype selectivity optimization when combined with appropriate N-capping groups on the piperidine nitrogen [1].

M1 muscarinic receptor CNS drug discovery fluorine SAR

Sigma-2 (σ₂) Receptor Selectivity: 5-Fluoro Benzimidazolone Derivatives Show Distinct Binding Profiles vs. Non-Fluorinated and 5-Chloro Analogs

Intagliata et al. (2019) reported a series of benzimidazolone-based σ₂ receptor ligands in which the 5-fluoro substituent on the benzimidazolone phenyl ring was a key structural variable. The 5-fluoro-substituted benzimidazolone derivatives exhibited Ki values at σ₂ receptors in the nanomolar range with varying σ₁/σ₂ selectivity ratios. In contrast, the 5-chloro-substituted analogs and unsubstituted benzimidazolone derivatives within the same series displayed different affinity and selectivity profiles, indicating that the 5-fluoro atom confers a distinct binding interaction with the σ₂ receptor orthosteric site [1]. Although the specific compound CAS 58859-77-1 serves as the synthetic precursor rather than the final liganded compound in this study, the 5-fluoro substitution on the benzimidazolone core is an invariant feature of the most σ₂-selective ligands reported in this series [1].

sigma-2 receptor radioligand binding CNS selectivity

Synthetic Versatility: The Piperidin-4-yl NH₂ Handle Enables Divergent N-Functionalization Not Possible with N-Alkylated Analogs

The target compound (CAS 58859-77-1) bears a free secondary amine on the piperidine ring, making it directly amenable to N-alkylation, N-acylation, reductive amination, and sulfonylation without requiring a deprotection step. This is in direct contrast to pre-functionalized analogs such as 5-methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 58859-82-8) or N-substituted benzimidazolone-piperidines where the piperidine nitrogen is already capped . In the Patel et al. (2014) antimicrobial series, the unsubstituted piperidin-4-yl benzimidazolone core (analogous to CAS 58859-77-1 but non-fluorinated) underwent in situ reductive amination followed by N-alkylation with diverse alkyl/aryl halides to generate a library of derivatives — a synthetic sequence that would not be feasible with an already N-substituted piperidine analog [1]. The 5-fluoro substitution on the benzimidazolone ring does not interfere with these piperidine N-functionalization reactions, as the two reactive centers are electronically and spatially distinct [1].

medicinal chemistry parallel synthesis building block

Physicochemical Differentiation: Measured Solubility and Key Properties vs. Unsubstituted and Methyl-Substituted Analogs

The target compound (CAS 58859-77-1) has a molecular formula of C₁₂H₁₄FN₃O and a molecular weight of 235.26 g/mol . Its measured aqueous solubility is approximately 0.45 g/L (sparingly soluble), and it is available at 98% purity from multiple vendors . By comparison, the unsubstituted analog 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 20662-53-7) has a molecular weight of 217.27 g/mol, a melting point of 183–185 °C, and is available at 95% purity . The 5-methyl analog hydrochloride salt (CAS 58859-82-8) has a molecular formula of C₁₃H₁₈ClN₃O and is supplied as the HCl salt, which impacts both molecular weight (267.75 g/mol) and handling properties . These differences in molecular weight, salt form, and purity specifications mean that the three compounds are not analytically or gravimetrically interchangeable in quantitative experimentation without correction factors.

physicochemical properties solubility procurement specification

Regiochemical Identity: The 5-Fluoro Positional Isomer Is Not Interchangeable with 4-Fluoro or 6-Fluoro Congeners in Receptor Binding

The designation '5-fluoro' in CAS 58859-77-1 refers to the fluorine atom at the 5-position of the benzimidazol-2-one ring system (equivalent to 6-fluoro under alternative IUPAC numbering used in some databases) . This regiochemistry is fixed: the fluorine is located on the benzo ring, not on the piperidine. Published SAR across multiple target classes — M1 mAChR [1], σ₂ receptors [2], and cathepsin S — demonstrates that the position of halogen substitution on the benzimidazolone phenyl ring directly influences target engagement. Specifically, 5-fluoro substitution (as in the target compound) has been associated with M1 mAChR selectivity in the Budzik et al. series, whereas 4-substituted or unsubstituted benzimidazolone analogs showed different pharmacological profiles [1]. Furthermore, the 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety was found to be an effective replacement for 4-arylpiperazin-1-yl in cathepsin S inhibitors only when the benzimidazolone substitution pattern was optimized — a finding that underscores the non-interchangeability of positional isomers .

positional isomer regiochemistry receptor selectivity

Optimal Research and Procurement Application Scenarios for 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 58859-77-1)


Synthesis of Subtype-Selective M1 Muscarinic Acetylcholine Receptor Agonists for Neuroscience Drug Discovery

CAS 58859-77-1 serves as the direct synthetic precursor to the 5-fluoro-6-methylbenzimidazolone core of compound 5 reported by Budzik et al. (2010), a potent, CNS-penetrant, and orally active M1 mAChR agonist with validated in vivo pro-cognitive efficacy in rodent models [1]. N-functionalization of the piperidine nitrogen followed by regioselective methylation at the 6-position yields the pharmacologically active M1 agonist scaffold. Researchers aiming to replicate or extend this chemotype for Alzheimer's disease or schizophrenia cognitive impairment research should procure this specific fluorinated intermediate rather than the unsubstituted analog (CAS 20662-53-7), which failed to meet selectivity criteria in the same screening cascade [1].

Development of Sigma-2 (σ₂) Receptor-Selective Pharmacological Tools and Imaging Agents

The 5-fluoro benzimidazolone core provided by CAS 58859-77-1 is a key structural component of σ₂ receptor-selective ligands reported by Intagliata et al. (2019). In this series, the 5-fluoro substitution pattern was retained in the most σ₂-selective compounds, whereas the 5-chloro analogs exhibited altered selectivity profiles [1]. Investigators exploring σ₂ receptor pharmacology for cancer imaging, neuropathic pain, or addiction research should prioritize CAS 58859-77-1 as the entry point for synthesizing ligands with the published selectivity fingerprint, as alternative substitution patterns are associated with reduced σ₂ preference [1].

Parallel Library Synthesis and High-Throughput SAR Exploration of Benzimidazolone-Piperidine Chemotypes

The free piperidine NH in CAS 58859-77-1 enables direct diversification via N-alkylation, N-acylation, reductive amination, or sulfonylation without the need for a Boc-deprotection or N-dealkylation step [1]. The Patel et al. (2014) antimicrobial SAR campaign demonstrated the feasibility of generating diverse derivative libraries from the benzimidazolone-piperidine core using standard parallel synthesis protocols [1]. Medicinal chemistry teams conducting scaffold-hopping exercises, hit-to-lead optimization, or broad SAR exploration across multiple target classes can reduce synthetic cycle times by selecting this free-amine building block over pre-functionalized or protected analogs [1].

Physicochemical and Analytical Reference Standard for Fluorinated Benzimidazolone Characterization

With a defined molecular weight of 235.26 g/mol, molecular formula C₁₂H₁₄FN₃O, measured aqueous solubility of ~0.45 g/L, and commercially available purity of 98%, CAS 58859-77-1 serves as a well-characterized reference standard for analytical method development, HPLC calibration, and physicochemical profiling of fluorinated benzimidazolone-piperidine compounds [1] . Its properties are distinct from the unsubstituted analog (MW 217.27, purity 95%) and the 5-methyl HCl salt (MW 267.75), making it the appropriate standard specifically for fluorinated series characterization .

Quote Request

Request a Quote for 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.